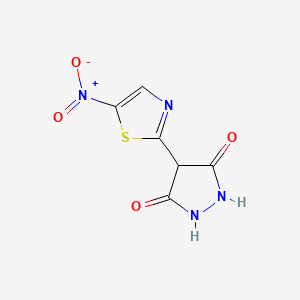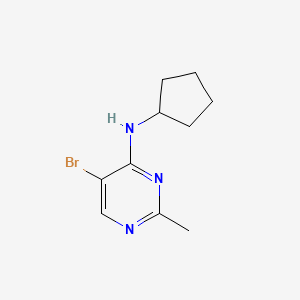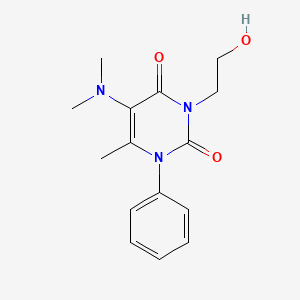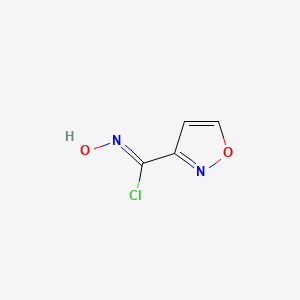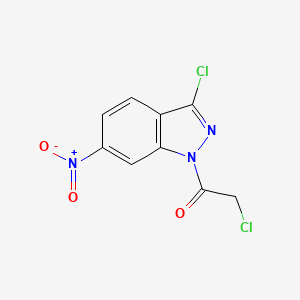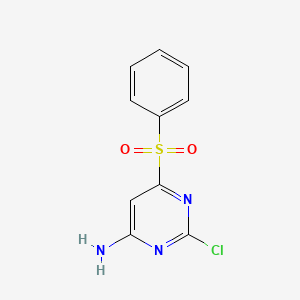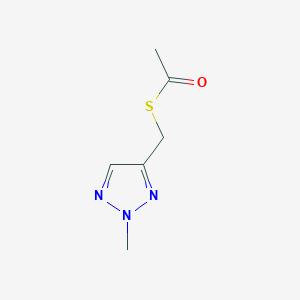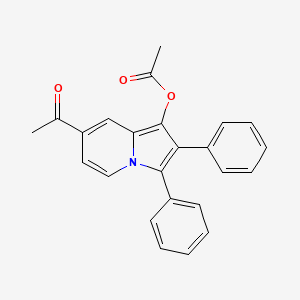
7-Acetyl-2,3-diphenylindolizin-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-2,3-diphenylindolizin-1-yl acetate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indolizine core substituted with acetyl and phenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-2,3-diphenylindolizin-1-yl acetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core. Subsequent acetylation and phenylation steps are carried out to introduce the acetyl and phenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction time and waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .
化学反応の分析
Types of Reactions
7-Acetyl-2,3-diphenylindolizin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
7-Acetyl-2,3-diphenylindolizin-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 7-Acetyl-2,3-diphenylindolizin-1-yl acetate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2-Phenylindole: A simpler indole derivative with biological activity.
7-Acetylindole: A related compound with an acetyl group at a different position.
Uniqueness
7-Acetyl-2,3-diphenylindolizin-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and phenyl groups enhances its reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
105019-76-9 |
|---|---|
分子式 |
C24H19NO3 |
分子量 |
369.4 g/mol |
IUPAC名 |
(7-acetyl-2,3-diphenylindolizin-1-yl) acetate |
InChI |
InChI=1S/C24H19NO3/c1-16(26)20-13-14-25-21(15-20)24(28-17(2)27)22(18-9-5-3-6-10-18)23(25)19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChIキー |
NOZADQRJFFPZSM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C(=C(N2C=C1)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


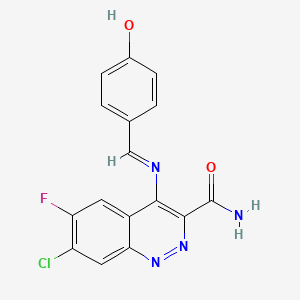

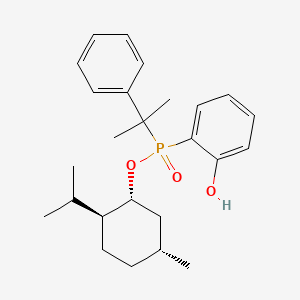
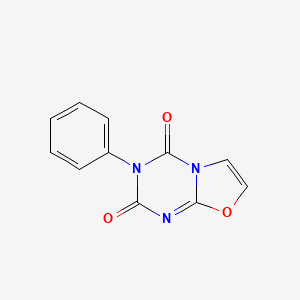
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
